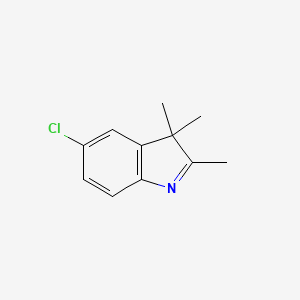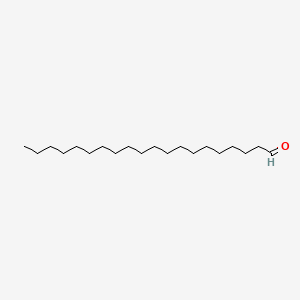
2-メチルペンタン酸エチル
概要
説明
Ethyl 2-methylpentanoate, also known as Ethyl α-methylvalerate or Manzanate , is a class of esters consisting of branched-chain isovaleric acid esterified with ethanol . It is a colorless liquid with a fruity apple odor and is commonly used as a flavoring in foods such as baked goods, dairy products, and beverages . It can also be used as a fragrance ingredient in personal care products, and as a solvent or plasticizer in various industrial applications .
Molecular Structure Analysis
The molecular formula of Ethyl 2-methylpentanoate is C8H16O2 . The IUPAC Standard InChI is InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3 . The molecular weight is 144.2114 .
Physical And Chemical Properties Analysis
Ethyl 2-methylpentanoate has a refractive index of n20/D 1.403 (lit.) . It has a boiling point of 153-152 °C (lit.) and a density of 0.864 g/mL at 25 °C (lit.) .
科学的研究の応用
医薬品研究
医薬品研究において、2-メチルペンタン酸エチルは、より複雑な分子の合成における溶媒および中間体としての潜在的な用途が検討されています。 エステルとしてのその特性は、特に溶解性と安定性のために有機溶媒を必要とする親油性薬物の開発において、薬物製剤および送達システムでの使用に適しています .
農業
2-メチルペンタン酸エチルは、特に食品添加物および香料の開発において、農業に用途があります。これは、フレーバーアンドエクストラクトマニュファクチャラーズアソシエーション(FEMA)によって認識されており、さまざまな食品製品にフルーティーな風味を付与するために使用されています。 この化合物は、食品添加物としての安全性について、FAO/WHO合同食品添加物専門委員会(JECFA)によっても評価されています .
食品業界
食品業界では、2-メチルペンタン酸エチルは、食品製品の味と香りを高めるためのフレーバー剤として使用されています。それは特にそのフルーティーなプロファイルで知られており、焼き菓子、飲料、乳製品への応用のためのフレーバーライブラリに含まれています。 その安全性と使用量は、消費者の安全を確保するために規制されています .
化粧品
この化合物は、香料成分として化粧品業界で使用されています。そのフルーティーで刺激的な香りは、香水、ローション、その他の香りのあるアイテムなど、パーソナルケア製品に適しています。 また、さまざまな化粧品製剤の溶媒または可塑剤としても機能し、製品のテクスチャーと安定性に貢献します .
環境科学
環境科学では、2-メチルペンタン酸エチルの役割は主に、揮発性有機化合物(VOC)の分析にあります。これは、ヘッドスペース固相マイクロ抽出(HS-SPME)とガスクロマトグラフィーを組み合わせた方法で、環境サンプル中のVOCを特定および定量するために使用されます。 これは、空気質を監視し、大気化学を研究するために不可欠です .
材料科学
2-メチルペンタン酸エチルは、材料科学において、ポリマーやプラスチックの製造における溶媒および可塑剤として使用されています。その特性は、材料の物理的特性を修正し、より柔軟にするか、処理を容易にするのに役立ちます。 また、材料開発に用途がある他の有機化合物の合成における出発物質としても使用されます .
化学合成
化学合成では、この化合物は、さまざまな有機化合物の合成における出発物質および試薬として使用されます。 エステルとしての反応性により、加水分解、還元、アミノ化などの反応を起こすことができ、これは研究および産業目的で複雑な分子を構築するための基本です .
Safety and Hazards
Ethyl 2-methylpentanoate is classified as a flammable liquid and vapor . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to wash off with soap and plenty of water . If swallowed, do not induce vomiting and consult a physician immediately .
作用機序
Target of Action
Ethyl 2-methylpentanoate, also known as Ethyl α-methylvalerate , is a class of esters consisting of branched-chain isovaleric acid esterified with ethanol . It is primarily used as a flavoring agent in foods such as baked goods, dairy products, and beverages . It can also be used as a fragrance ingredient in personal care products .
Mode of Action
The mode of action of Ethyl 2-methylpentanoate is primarily through its interaction with olfactory receptors, which are responsible for the sense of smell. When Ethyl 2-methylpentanoate is ingested or inhaled, it binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity, pungent smell .
Biochemical Pathways
Ethyl 2-methylpentanoate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . .
Result of Action
The primary result of the action of Ethyl 2-methylpentanoate is the perception of a fruity, pungent smell. This is due to its interaction with olfactory receptors in the nose. It is commonly used as a flavoring in foods such as baked goods, dairy products, and beverages .
特性
IUPAC Name |
ethyl 2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPKNSYIDSNZKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047198 | |
| Record name | Ethyl 2-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, colourless to pale yellow liquid | |
| Record name | Pentanoic acid, 2-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-methyl pentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/35/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.859-0.865 | |
| Record name | Ethyl 2-methyl pentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/35/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
39255-32-8 | |
| Record name | Ethyl 2-methylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39255-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methylpentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039255328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 2-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-METHYLPENTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/405SN8638D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl (±)-2-methylpentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions ethyl 2-methylpentanoate as a key aroma compound contributing to the difference in odor intensity between different packaging types. What is the significance of this finding for the beverage industry?
A1: The research demonstrated that the type of packaging material used for grape-flavored black tea beverages significantly influenced the concentration of volatile aroma compounds, including ethyl 2-methylpentanoate []. This finding is crucial for the beverage industry as it highlights the importance of packaging selection in preserving the desired flavor profile of a product. Using packaging materials with lower permeability to important aroma compounds like ethyl 2-methylpentanoate can help maintain the intended sensory experience for consumers and extend the shelf life of the beverage.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)









